N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide
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Description
N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C11H10ClN3OS and its molecular weight is 267.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Properties : The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, which includes compounds similar to N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide, has been explored through various methods. One such method involves oxidative dimerization of thioamides, indicating a pathway for synthesizing similar compounds with potentially valuable properties (Takikawa et al., 1985).
Drug-Like Derivatives Synthesis : Research on the parallel synthesis of drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been conducted. This includes the development of general methods for solution-phase synthesis, indicating the potential pharmaceutical applications of these compounds (Park et al., 2009).
Anticancer Applications : A study on N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which are structurally related to the compound of interest, demonstrated promising anticancer activity against various human cancer cell lines. This suggests the potential use of such compounds in cancer treatment (Tiwari et al., 2017).
Inhibitors in Bacterial Infections : The design and synthesis of 2-arylsulfonylamino-benzanilides, including compounds structurally similar to this compound, have been investigated as potential inhibitors in bacterial infections caused by Yersinia. This points to their possible use in treating bacterial diseases (Kauppi et al., 2007).
Solvent-Free Synthesis : Research on solvent-free synthesis methods for related compounds, such as 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, highlights environmentally friendly and efficient production techniques that could be applicable to the synthesis of this compound (Li et al., 2006).
Properties
IUPAC Name |
N-benzyl-5-(chloromethyl)-1,3,4-thiadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-6-9-14-15-11(17-9)10(16)13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJOGMFEHYNOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NN=C(S2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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